
1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)-tetrone, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)-tetrone, disodium salt is a bicyclic compound featuring two fused pyrimidine rings. This compound is part of the pyrimidopyrimidine family, known for its unique structural properties and significant biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)-tetrone, disodium salt typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization . The reaction is usually carried out under reflux conditions in solvents like xylene, with the addition of a base to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)-tetrone, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific substituents on the pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrimidine N-oxides, while reduction can produce dihydropyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)-tetrone, disodium salt has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)-tetrone, disodium salt involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can intercalate with nucleic acids, disrupting their normal function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibition.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits significant antimicrobial properties.
Uniqueness
1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)-tetrone, disodium salt stands out due to its unique bicyclic structure and the presence of multiple reactive sites, making it highly versatile for various chemical modifications and applications .
Eigenschaften
CAS-Nummer |
36926-29-1 |
|---|---|
Molekularformel |
C6H2N4Na2O4 |
Molekulargewicht |
240.08 g/mol |
IUPAC-Name |
disodium;6,8-dioxo-5H-pyrimido[5,4-d]pyrimidine-2,4-diolate |
InChI |
InChI=1S/C6H4N4O4.2Na/c11-3-1-2(8-6(14)9-3)4(12)10-5(13)7-1;;/h(H2,7,10,12,13)(H2,8,9,11,14);;/q;2*+1/p-2 |
InChI-Schlüssel |
XBAMBBHNQXIYOI-UHFFFAOYSA-L |
Kanonische SMILES |
C12=C(C(=O)NC(=O)N1)N=C(N=C2[O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


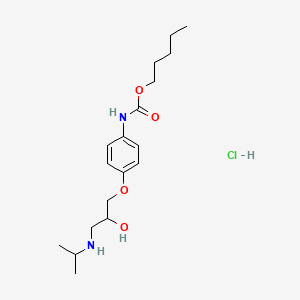
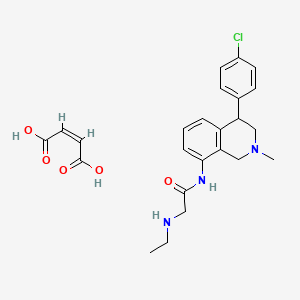

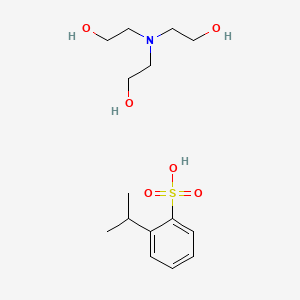
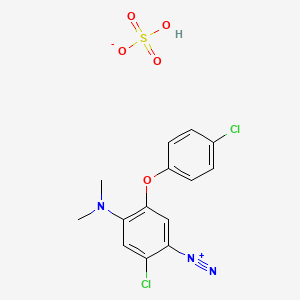
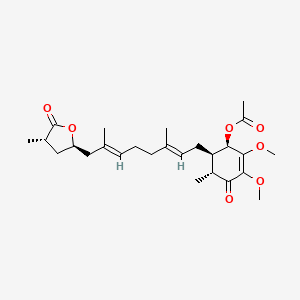
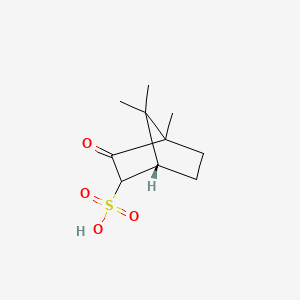


![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]palmitamide monoacetate](/img/structure/B12694095.png)
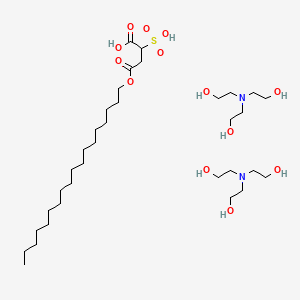
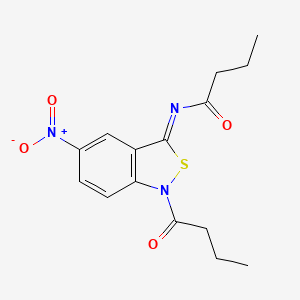

![4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride](/img/structure/B12694121.png)
